3,3-Difluoro-1-prolylpiperidine
Overview
Description
3,3-Difluoro-1-prolylpiperidine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-prolylpiperidine typically involves the use of fluorinated starting materials and specific catalysts. One efficient method is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields high stereoselectivity and enantioenriched products.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Difluoro-1-prolylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-prolylpiperidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The fluorine atoms in the compound play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 3,3-Difluoropyrrolidine
- 3,3,4-Trifluoropyrrolidine
- 3,3-Difluoropiperidine
Comparison: Compared to these similar compounds, 3,3-Difluoro-1-prolylpiperidine exhibits unique properties due to the presence of the prolyl group, which can influence its reactivity and biological activity. The specific arrangement of fluorine atoms also contributes to its distinct physicochemical characteristics .
Properties
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJCIWTVSLMCEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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